2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-
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Overview
Description
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with a complex structure that includes a brominated butanone core and a tetrahydropyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The reaction conditions often require careful temperature control to avoid over-bromination or side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding butanone derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or ammonia for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxyl or amino derivatives, while oxidation reactions can produce ketones or acids .
Scientific Research Applications
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its reactivity with nucleophiles and electrophilesThe tetrahydropyran-2-yloxy group can stabilize intermediates and influence the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 1-bromo-3,3-dimethyl-: Another brominated butanone derivative with different substituents.
2-Butene, 1-bromo-3-methyl-: A related compound with a double bond instead of a ketone group.
Uniqueness
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct reactivity and stability compared to other brominated butanone derivatives. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
184841-14-3 |
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Molecular Formula |
C10H17BrO3 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
1-bromo-3-methyl-3-(oxan-2-yloxy)butan-2-one |
InChI |
InChI=1S/C10H17BrO3/c1-10(2,8(12)7-11)14-9-5-3-4-6-13-9/h9H,3-7H2,1-2H3 |
InChI Key |
JJOZESITJWTXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CBr)OC1CCCCO1 |
Origin of Product |
United States |
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